Omnipol 910

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Omnipol 910 is a polymeric Type I photoinitiator, based on piperazino-based compounds of the aminoalkylphenone photoinitiator class. It is known for its low level of photolysis product migration and low odor, making it suitable for demanding applications such as food packaging inks . The strong ultraviolet chromophore in the ultraviolet-B region makes this compound particularly useful in pigmented printing inks .

准备方法

Omnipol 910 is synthesized through a series of chemical reactions involving piperazino-based compounds and aminoalkylphenone. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced industrially by IGM Resins, a leading global provider of ultraviolet, light-emitting diode, and electron beam curing raw material solutions .

化学反应分析

Chemical Identity

-

CAS Number: 886463-10-1

-

Appearance: Liquid

-

UV Absorption Peaks: 230 nm and 325 nm

Chemical Reactions Involving Omnipol 910

This compound participates in several critical chemical reactions, primarily photochemical reactions essential for its function as a photoinitiator.

Photochemical Reaction Mechanism

Upon exposure to UV light, this compound undergoes a series of reactions that lead to the generation of free radicals. These radicals are crucial for initiating polymerization processes in various formulations:

-

Light Absorption: The photoinitiator absorbs UV light at specific wavelengths.

-

Radical Generation: The absorbed energy causes the cleavage of chemical bonds, generating free radicals.

-

Polymerization Initiation: These free radicals react with monomers or oligomers, initiating the polymerization process.

Key Reactions

-

Initiation of Polymerization: The generated radicals attack double bonds in unsaturated monomers (e.g., acrylates), leading to chain reactions that form polymers.

-

Synergistic Effects with Additives: The presence of certain additives, such as benzoates and amines, can significantly enhance the reactivity of this compound. For instance, research indicates that combining this compound with benzoate derivatives can double its reactivity .

Data Table: Reaction Characteristics

| Parameter | Value |

|---|---|

| Molecular Weight | Approximately 1039 g/mol |

| Melting Point | Liquid at room temperature |

| UV Absorption | 230 nm, 325 nm |

| Reactivity Enhancement | Doubles in presence of benzoates |

Performance Metrics

The performance of this compound can be quantified through various metrics such as:

-

Rate of polymerization

-

Hardness and adhesion strength of cured materials

Research findings indicate that formulations containing this compound exhibit improved curing times and mechanical properties when optimized with synergistic additives .

科学研究应用

Omnipol 910 has a wide range of scientific research applications, including:

Chemistry: Used as a photoinitiator in ultraviolet-curable coatings, inks, and adhesives.

Biology: Employed in the development of biocompatible materials for medical applications.

Medicine: Utilized in the formulation of dental materials and other medical devices that require ultraviolet curing.

作用机制

The mechanism of action of Omnipol 910 involves the absorption of ultraviolet light, which excites the molecule to a higher energy state. This excited state then initiates a polymerization reaction, leading to the curing of the material. The molecular targets and pathways involved include the ultraviolet chromophores in the compound, which absorb the light and trigger the photoinitiation process .

相似化合物的比较

Omnipol 910 is unique due to its low level of photolysis product migration and low odor, making it suitable for food packaging applications. Similar compounds include:

Omnirad 819: Another Type I photoinitiator with similar applications but different chemical structure.

Omnirad TPO: Known for its high reactivity and low migration levels.

Omnirad 907: A Type I photoinitiator with a different absorption spectrum.

These compounds share similar applications but differ in their chemical structures and specific properties, making this compound a unique choice for certain applications.

属性

CAS 编号 |

886463-10-1 |

|---|---|

分子式 |

C54H72N6O6 |

分子量 |

901.2 g/mol |

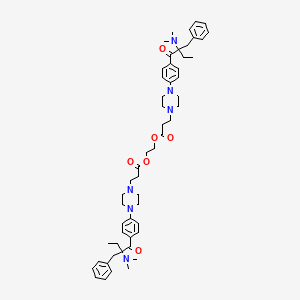

IUPAC 名称 |

2-[3-[4-[4-[2-benzyl-2-(dimethylamino)butanoyl]phenyl]piperazin-1-yl]propanoyloxy]ethyl 3-[4-[4-[2-benzyl-2-(dimethylamino)butanoyl]phenyl]piperazin-1-yl]propanoate |

InChI |

InChI=1S/C54H72N6O6/c1-7-53(55(3)4,41-43-15-11-9-12-16-43)51(63)45-19-23-47(24-20-45)59-35-31-57(32-36-59)29-27-49(61)65-39-40-66-50(62)28-30-58-33-37-60(38-34-58)48-25-21-46(22-26-48)52(64)54(8-2,56(5)6)42-44-17-13-10-14-18-44/h9-26H,7-8,27-42H2,1-6H3 |

InChI 键 |

XYNGFZCNHCODJJ-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCN(CC3)CCC(=O)OCCOC(=O)CCN4CCN(CC4)C5=CC=C(C=C5)C(=O)C(CC)(CC6=CC=CC=C6)N(C)C)N(C)C |

相关CAS编号 |

886463-10-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。